molecular formula C15H17NO B1267092 Benzyl-(2-methoxybenzyl)amine CAS No. 69875-89-4

Benzyl-(2-methoxybenzyl)amine

Cat. No.: B1267092
CAS No.: 69875-89-4
M. Wt: 227.3 g/mol
InChI Key: XIRPWRHFPWEBHP-UHFFFAOYSA-N
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Description

Benzyl-(2-methoxybenzyl)amine is an organic compound belonging to the class of phenylmethylamines It is characterized by the presence of a benzyl group attached to a 2-methoxybenzylamine moiety

Scientific Research Applications

Benzyl-(2-methoxybenzyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Safety and Hazards

Benzyl-(2-methoxybenzyl)amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

Benzyl-(2-methoxybenzyl)amine is primarily used in research and industrial applications. Its future directions could involve further exploration of its properties and potential applications in various fields.

Relevant Papers One relevant paper discusses a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions . Another paper discusses the synthesis of secondary amines via amination of alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-methoxybenzyl)amine can be achieved through several methods. One common approach involves the reductive amination of 2-methoxybenzaldehyde with benzylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, aldehydes.

    Reduction: Secondary amines.

    Substitution: Various substituted benzylamines.

Mechanism of Action

The mechanism of action of Benzyl-(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

    2-Methoxybenzylamine: Shares the 2-methoxybenzylamine moiety but lacks the benzyl group.

    Benzylamine: Contains the benzyl group but lacks the 2-methoxybenzylamine moiety.

    4-Methoxybenzylamine: Similar structure but with the methoxy group in the para position.

Uniqueness: Benzyl-(2-methoxybenzyl)amine is unique due to the presence of both the benzyl and 2-methoxybenzylamine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRPWRHFPWEBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990154
Record name N-Benzyl-1-(2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69875-89-4
Record name 69875-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-1-(2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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